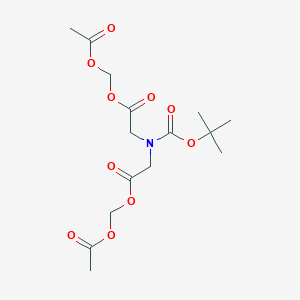

Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO10/c1-10(17)22-8-24-12(19)6-16(14(21)26-15(3,4)5)7-13(20)25-9-23-11(2)18/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQMGGXGJMESMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Identification

- CAS Number: 2280796-92-9

- Molecular Formula: C₁₃H₂₄N₂O₆

- Molecular Weight: 376.34 g/mol

Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate is a synthetic compound primarily used in organic synthesis and medicinal chemistry. Its structure features two acetoxymethyl groups and a tert-butoxycarbonyl (Boc) protective group, which is significant in peptide synthesis and other chemical applications.

The biological activity of this compound is largely attributed to its ability to act as a prodrug. Upon hydrolysis, it releases active components that can interact with biological targets, potentially influencing various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacteria and fungi.

- Anticancer Properties: Certain analogs have been investigated for their potential to inhibit tumor growth.

- Enzyme Inhibition: Compounds in this class may act as inhibitors for specific enzymes, impacting metabolic pathways.

Case Studies

-

Study on Antimicrobial Effects

A study demonstrated that derivatives of bis(acetoxymethyl) compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to cell membrane disruption caused by the active metabolites formed upon enzymatic hydrolysis. -

Anticancer Activity

Research published in the Journal of Medicinal Chemistry reported that certain Boc-protected amino acid derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study suggested that the release of active amines from the Boc group was crucial for their cytotoxic effects. -

Enzyme Inhibition Studies

A detailed enzymatic assay indicated that compounds similar to this compound could inhibit proteolytic enzymes involved in cancer metastasis. The inhibition was dose-dependent, highlighting the potential for therapeutic applications in cancer treatment.

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate has been utilized as a precursor in the synthesis of various peptidomimetics and enzyme inhibitors. Notably, it has been involved in the development of inhibitors targeting the SARS-CoV-2 3CL protease, which is crucial for viral replication. In vitro studies have shown that derivatives of this compound exhibit significant antiviral activity with IC50 values in the nanomolar range .

Case Study: SARS-CoV-2 Inhibitors

- Compounds Evaluated : Compounds derived from this compound demonstrated promising results against SARS-CoV-2.

- Inhibition Potency : The synthesized compounds showed IC50 values of 18.06 nM and 22.42 nM for protease inhibition.

- Antiviral Activity : These compounds exhibited EC50 values of 313.0 nM and 170.2 nM, respectively, indicating their potential as therapeutic agents against COVID-19 .

Synthesis of Peptidomimetics

This compound serves as an essential building block for synthesizing peptidomimetics that mimic natural peptides but offer enhanced stability and bioavailability. The incorporation of the tert-butoxycarbonyl (Boc) group allows for selective deprotection and functionalization, facilitating the design of complex molecules with desired biological activities.

| Compound | IC50 (nM) | EC50 (nM) | Stability in Liver Microsomes (min) |

|---|---|---|---|

| Compound 1a | 18.06 | 313.0 | 78.89 |

| Compound 2b | 22.42 | 170.2 | 652.17 |

| Nirmatrelvir | - | - | 37.93 |

Drug Development

The versatility of this compound extends to its role in drug development pipelines where it is used to create prodrugs or to enhance the pharmacokinetic profiles of existing drugs through structural modification.

Q & A

Q. What are the optimal synthetic routes for Bis(acetoxymethyl) 2,2'-((tert-butoxycarbonyl)azanediyl)diacetate, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Route Design : Start with tert-butoxycarbonyl (Boc)-protected amine intermediates, as seen in structurally related compounds like Di-tert-butyl derivatives . Use stepwise esterification with acetoxymethyl groups under anhydrous conditions.

- Optimization : Employ a Design of Experiments (DoE) approach to vary catalysts (e.g., BF₃ etherate for mild esterification ), temperature (40–80°C), and solvent polarity. Monitor yields via HPLC and characterize intermediates using H/C NMR.

- Validation : Confirm purity via single-crystal X-ray diffraction (SC-XRD) to resolve intramolecular hydrogen bonding, as demonstrated in related azanediyl diacetates .

Q. How can researchers characterize the structural conformation and hydrogen bonding patterns of this compound?

Methodological Answer:

- SC-XRD Analysis : Resolve asymmetric molecular conformations, as observed in similar compounds (e.g., eight-membered rings via O–H⋯O bonds ). Parameters like R factor (<0.05) and data-to-parameter ratio (>20:1) ensure reliability .

- Spectroscopic Techniques : Use FT-IR to identify carbonyl stretching (~1700 cm⁻¹) and H NMR to detect hydrogen-bonded protons (δ 5.5–6.5 ppm).

Advanced Research Questions

Q. What methodologies are recommended for assessing the environmental fate and transformation pathways of this compound in abiotic/biotic systems?

Methodological Answer:

- Experimental Design : Adopt a split-plot design (e.g., randomized blocks with environmental compartments as subplots ) to study hydrolysis, photolysis, and microbial degradation.

- Analytical Tools : Quantify degradation products via LC-MS/MS using isotopically labeled analogs (e.g., C-acetoxymethyl groups) and reference environmental standards .

- Data Interpretation : Apply kinetic modeling (e.g., first-order decay constants) and compare with physicochemical properties (log P, pKa) to predict environmental persistence .

Q. How can contradictions in stability data across different experimental conditions (e.g., pH, temperature) be resolved?

Methodological Answer:

- Controlled Replicates : Conduct stability studies in triplicate under varied pH (2–12) and temperature (4–40°C) using buffered solutions.

- Statistical Analysis : Apply ANOVA to identify significant variables. For example, if thermal degradation dominates at >60°C, validate via Arrhenius plots .

- Cross-Validation : Compare results with computational models (e.g., DFT for bond dissociation energies) to reconcile lab-field discrepancies .

Q. What advanced computational methods can predict the compound’s reactivity in catalytic processes or host-guest interactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to map nucleophilic/electrophilic sites.

- Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or Boc-deprotection pathways. Validate with experimental activation energies .

- Host-Guest Modeling : Use docking simulations (e.g., AutoDock Vina) to assess binding affinity with cyclodextrins or enzymes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.